molecular formula C9H11N3O2 B295118 2-Hydroxyimino-N-pyridin-3-ylmethyl-propionamide

2-Hydroxyimino-N-pyridin-3-ylmethyl-propionamide

Cat. No.: B295118
M. Wt: 193.2 g/mol
InChI Key: FDKBXNODEUAORP-KPKJPENVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Hydroxyimino-N-pyridin-3-ylmethyl-propionamide, also known as HPP, is a chemical compound with potential applications in scientific research. HPP is a small molecule inhibitor of the enzyme N-myristoyltransferase (NMT), which is involved in the post-translational modification of proteins. Inhibition of NMT by HPP has been shown to have potential therapeutic effects in various diseases, including cancer, infectious diseases, and neurological disorders.

Mechanism of Action

2-Hydroxyimino-N-pyridin-3-ylmethyl-propionamide works by inhibiting the enzyme NMT, which is involved in the post-translational modification of proteins. NMT adds a myristoyl group to the N-terminus of proteins, which is important for their localization and function. Inhibition of NMT by this compound prevents the myristoylation of proteins, leading to their mislocalization and dysfunction. This can have therapeutic effects in various diseases, including cancer, infectious diseases, and neurological disorders.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that this compound inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. This compound has also been shown to have antiviral and antibacterial effects by inhibiting the replication of viruses and bacteria. In vivo studies have shown that this compound has neuroprotective effects by reducing inflammation and oxidative stress.

Advantages and Limitations for Lab Experiments

2-Hydroxyimino-N-pyridin-3-ylmethyl-propionamide has several advantages for lab experiments, including its small size, high potency, and specificity for NMT. This compound is also relatively easy to synthesize and purify, making it accessible to researchers. However, this compound has some limitations, including its potential toxicity and off-target effects. Researchers must carefully evaluate the potential risks and benefits of using this compound in their experiments.

Future Directions

There are several future directions for research on 2-Hydroxyimino-N-pyridin-3-ylmethyl-propionamide. One potential area of research is the development of more potent and selective NMT inhibitors. Another area of research is the exploration of the therapeutic potential of this compound in various diseases, including cancer, infectious diseases, and neurological disorders. Additionally, researchers may investigate the mechanisms of action of this compound and its effects on cellular signaling pathways. Finally, researchers may explore the use of this compound in combination with other drugs or therapies to enhance its therapeutic effects.

Synthesis Methods

2-Hydroxyimino-N-pyridin-3-ylmethyl-propionamide can be synthesized using a multistep process involving the reaction of various chemical reagents. The synthesis of this compound involves the reaction of 3-pyridinemethanol with 2-oxo-2-phenylacetic acid, followed by the addition of hydroxylamine hydrochloride and sodium hydroxide. The resulting product is purified through recrystallization to obtain pure this compound.

Scientific Research Applications

2-Hydroxyimino-N-pyridin-3-ylmethyl-propionamide has potential applications in various scientific research fields, including cancer research, infectious diseases, and neurological disorders. In cancer research, this compound has been shown to inhibit the growth of cancer cells by targeting NMT, which is overexpressed in many cancer cells. In infectious diseases, this compound has been shown to have antiviral and antibacterial effects by inhibiting the replication of viruses and bacteria. In neurological disorders, this compound has been shown to have neuroprotective effects by reducing inflammation and oxidative stress.

Properties

Molecular Formula

C9H11N3O2

Molecular Weight

193.2 g/mol

IUPAC Name

(2E)-2-hydroxyimino-N-(pyridin-3-ylmethyl)propanamide

InChI

InChI=1S/C9H11N3O2/c1-7(12-14)9(13)11-6-8-3-2-4-10-5-8/h2-5,14H,6H2,1H3,(H,11,13)/b12-7+

InChI Key

FDKBXNODEUAORP-KPKJPENVSA-N

Isomeric SMILES

C/C(=N\O)/C(=O)NCC1=CN=CC=C1

SMILES

CC(=NO)C(=O)NCC1=CN=CC=C1

Canonical SMILES

CC(=NO)C(=O)NCC1=CN=CC=C1

Origin of Product

United States

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